Cryptonin Retains Potent Activity Against Clinically Challenging MRSA and VRE Strains
Cryptonin demonstrated a minimal inhibitory concentration (MIC) of 25 µg/mL against both methicillin‑resistant *Staphylococcus aureus* (MRSA) and vancomycin‑resistant *Enterococci* (VRE) [1]. In contrast, the Clinical and Laboratory Standards Institute (CLSI) defines MRSA as resistant to methicillin at an MIC ≥ 64 µg/mL and VRE as resistant to vancomycin at an MIC ≥ 32 µg/mL . This indicates that Cryptonin retains potency against pathogens that are no longer susceptible to standard‑of‑care antibiotics.
| Evidence Dimension | MIC against antibiotic‑resistant Gram‑positive bacteria |
|---|---|
| Target Compound Data | Cryptonin MIC = 25 µg/mL against MRSA and VRE |
| Comparator Or Baseline | Methicillin MIC ≥ 64 µg/mL for MRSA; Vancomycin MIC ≥ 32 µg/mL for VRE (CLSI breakpoints) |
| Quantified Difference | Cryptonin MIC is ≥1.28‑fold lower than comparator antibiotics |
| Conditions | Broth microdilution MIC assay performed according to CLSI guidelines (Park et al., 2007) |
Why This Matters
For researchers procuring antimicrobial leads, Cryptonin offers a starting point against MDR Gram‑positive pathogens where first‑ and second‑line antibiotics have failed.
- [1] Park, I.Y., et al. (2007). Isolation and functional analysis of a 24-residue linear alpha-helical antimicrobial peptide from Korean blackish cicada, Cryptotympana dubia (Homoptera). Archives of Insect Biochemistry and Physiology, 66(4), 204-213. PMID: 18000874. View Source
